2,6-Difluoro-3-(methylthio)benzaldehyde
Description
2,6-Difluoro-3-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde featuring a methylthio (-SCH₃) substituent at the 3-position and fluorine atoms at the 2- and 6-positions. The aldehyde group (-CHO) at the 1-position makes it a reactive intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands.
Properties
IUPAC Name |
2,6-difluoro-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULFBNYVVRHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(methylthio)benzaldehyde typically involves the introduction of fluorine atoms and a methylthio group onto a benzaldehyde ring. One common method includes the following steps:
Starting Material: The process often begins with a fluorinated benzaldehyde derivative.
Thioether Formation: A methylthio group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methanethiol, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and the methylthio group can participate in various substitution reactions, allowing for further functionalization of the benzaldehyde ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methanethiol (CH3SH), Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products:
Oxidation: 2,6-Difluoro-3-(methylthio)benzoic acid
Reduction: 2,6-Difluoro-3-(methylthio)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,6-Difluoro-3-(methylthio)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. The presence of fluorine atoms enhances its reactivity, making it valuable in synthetic chemistry.
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Oxidation | Aldehyde to carboxylic acid | 2,6-Difluoro-3-(methylthio)benzoic acid |
| Reduction | Aldehyde to alcohol | 2,6-Difluoro-3-(methylthio)benzyl alcohol |
| Substitution | Nucleophilic substitution with amines | Various substituted derivatives |
Biological Applications
Antiviral Activity
Recent studies have shown that derivatives of 2,6-difluorobenzaldehyde exhibit promising antiviral properties. For instance, compounds derived from this benzaldehyde have been evaluated for their anti-HIV activity, demonstrating significant potency against various strains of the virus. The incorporation of fluorine atoms has been linked to enhanced biological activity due to improved interactions with biological targets.
Case Study: Anti-HIV Compounds
A study reported the synthesis of a series of diarylpyrimidines incorporating 2,6-difluorobenzaldehyde derivatives. These compounds showed single-digit nanomolar activity against wild-type HIV-1 and mutant strains (K103N, Y181C), indicating their potential as therapeutic agents in antiviral treatments .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used as a building block for synthesizing agrochemicals and pharmaceuticals. The introduction of fluorine often results in compounds with enhanced stability and bioactivity.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(methylthio)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, while the methylthio group can influence its reactivity and solubility.
Comparison with Similar Compounds
Electronic and Steric Effects
- Methylthio (-SCH₃) vs. In contrast, the -CF₃ group () is strongly electron-withdrawing, polarizing the aldehyde for nucleophilic additions (e.g., in SNAr reactions) .
- Methoxy (-OCH₃) vs. Hydroxy (-OH) : Methoxy () is electron-donating, while hydroxy () adds polarity and hydrogen-bonding capacity, affecting solubility and biological activity .
Biological Activity
2,6-Difluoro-3-(methylthio)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
Chemical Formula : C8H6F2OS
CAS Number : 1428234-72-3
The compound features a benzaldehyde structure with two fluorine atoms and a methylthio group, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, revealing significant antibacterial activity.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of compounds related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Against MRSA |
|---|---|---|
| This compound | 8 | Strong |
| Reference Compound (e.g., Benzamide) | 256 | Moderate |
The compound exhibited a MIC of 8 µg/mL , indicating potent antibacterial properties compared to the reference compound with a MIC of 256 µg/mL .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Mechanism
A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings are detailed in Table 2.
| Compound | IC50 (µM) | Cell Viability (%) at 10 µM |
|---|---|---|
| This compound | 0.075 | 40 |
| Control (Untreated) | - | 100 |
The compound demonstrated an IC50 value of 0.075 µM , indicating strong antiproliferative activity against cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound interacts with specific protein targets, enhancing its inhibitory effects on microbial growth and cancer cell viability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-difluoro-3-(methylthio)benzaldehyde with high purity?
- Methodological Answer : The compound can be synthesized via regioselective electrophilic substitution reactions. For example, fluorination of 3-(methylthio)benzaldehyde derivatives using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under anhydrous conditions at -78°C to 0°C ensures controlled substitution at the 2- and 6-positions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) is critical to achieve >98% purity. Monitoring by <sup>19</sup>F NMR and GC-MS helps confirm positional selectivity and purity.
Q. How can the structure of this compound be unambiguously characterized?
- Methodological Answer : Multi-nuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) is essential. Key diagnostic signals include:
- <sup>19</sup>F NMR : Two distinct peaks for ortho-fluorines (δ ≈ -110 to -120 ppm, split due to coupling with adjacent fluorine).
- <sup>1</sup>H NMR : Aldehydic proton at δ 10.2–10.5 ppm (singlet), with methylthio (-SCH3) resonance at δ 2.4–2.6 ppm.
- IR Spectroscopy : C=O stretch at ~1700 cm<sup>-1</sup> and C-F stretches at 1100–1200 cm<sup>-1</sup> . High-resolution mass spectrometry (HRMS) using ESI+ or EI+ modes confirms the molecular ion (e.g., [M+H]<sup>+</sup> at m/z 204.0352).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the methylthio group in this compound?
- Methodological Answer : The methylthio (-SCH3) group is susceptible to oxidation and nucleophilic displacement. To avoid over-oxidation to sulfone/sulfoxide, use mild oxidizing agents like H2O2/AcOH (1:1) at 0°C . For nucleophilic substitution (e.g., replacing -SCH3 with -OH), employ phase-transfer catalysis (e.g., tetrabutylammonium bromide in NaOH/H2</O2), which enhances selectivity by stabilizing intermediates . Kinetic studies (UV-Vis monitoring at 250–300 nm) help optimize reaction time and temperature.
Q. How do fluorine substituents influence the compound’s electronic and steric properties in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms at the 2- and 6-positions deactivate the benzaldehyde ring, directing electrophilic attacks to the para position relative to the methylthio group. Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO density at fluorinated carbons, favoring Suzuki-Miyaura couplings at the 3-position . Steric effects from fluorine’s small size enable Pd-catalyzed reactions (e.g., with arylboronic acids) without requiring bulky ligands.
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer : Derivatives can be screened for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates (e.g., 7-benzyloxyquinoline) in microsomal assays . For antimicrobial activity, broth microdilution (MIC/MBC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) is recommended. Dose-response curves (IC50 values) should account for the compound’s lipophilicity (logP ≈ 2.8), which affects membrane permeability .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound derivatives: How to resolve?
- Methodological Answer : Variations in melting points (e.g., 54–56°C vs. 60–62°C) often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallization from toluene (low polarity) versus DMF/water (high polarity) can isolate specific crystalline forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
